Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Physicochemical profiling Lipophilicity Lead optimization

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206978-64-4, molecular formula C10H7F3N2O2, MW 244.17 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. This compound features a methyl ester at the 3-position and a trifluoromethyl (-CF3) substituent at the 6-position of the fused imidazo[1,2-a]pyridine core.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 1206978-64-4
Cat. No. B6351414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS1206978-64-4
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-14-8-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3
InChIKeyLNFNCCDSQVHSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206978-64-4): Core Properties and Compound Class Context for Procurement


Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206978-64-4, molecular formula C10H7F3N2O2, MW 244.17 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class . This compound features a methyl ester at the 3-position and a trifluoromethyl (-CF3) substituent at the 6-position of the fused imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, serving as a core pharmacophore in kinase inhibitors, CYP46A1 inhibitors for neurodegenerative diseases, and nematicidal agents including the commercial nematicide fluazaindolizine [1]. This specific compound functions primarily as a versatile synthetic intermediate, with the methyl ester group enabling further derivatization via hydrolysis to the carboxylic acid or direct amidation to carboxamides, while the 6-CF3 substituent imparts enhanced lipophilicity and metabolic stability relative to non-fluorinated or halogenated analogs [2].

Why Methyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Cannot Be Simply Replaced by In-Class Analogs: Critical Differentiation Factors


Substituting this compound with a closely related imidazo[1,2-a]pyridine analog is not straightforward due to quantifiable differences in lipophilicity, steric character, and synthetic downstream compatibility. The 6-CF3 group imparts a distinct LogP increase of approximately 0.88 log units compared to the unsubstituted parent (estimated LogP ~2.0 vs. 1.12 measured for methyl imidazo[1,2-a]pyridine-3-carboxylate) , exceeding the contribution of a 6-chloro substituent (LogP 1.77) and approaching that of 6-bromo (LogP 2.22) while providing superior metabolic stability due to the strength of the C–F bond . The 6-positional isomer is pharmacologically privileged: the 6-CF3 (but not the 8-CF3 regioisomer) aligns with the substitution pattern found in fluazaindolizine and potent CYP46A1 inhibitors, where the CF3 group at position 6 contributes critically to target binding [1]. Additionally, the methyl ester at position 3 provides a balance of reactivity and protection that differs from the free carboxylic acid (higher aqueous solubility but lower passive permeability) or the bulkier ethyl ester (altered hydrolysis kinetics), making direct substitution without re-optimization risky in multi-step synthetic sequences [2].

Quantitative Differentiation Evidence for Methyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Comparator-Based Selection Rationale


Lipophilicity (LogP) Comparison: 6-CF3 vs. 6-H, 6-Cl, and 6-Br Analogs

The 6-trifluoromethyl substituent increases lipophilicity by approximately 0.88 log units relative to the unsubstituted parent methyl imidazo[1,2-a]pyridine-3-carboxylate (estimated target LogP ~2.00 vs. parent LogP 1.12) . This LogP increment is larger than that of the 6-chloro analog (LogP 1.77, Δ = +0.65 vs. parent) and comparable to the 6-bromo analog (LogP 2.22, Δ = +1.10 vs. parent), positioning the 6-CF3 compound in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility . The CF3 group provides this LogP enhancement while simultaneously introducing greater metabolic oxidative stability than either Cl or Br due to the strength of the C–F bond (~485 kJ/mol vs. ~397 kJ/mol for C–Cl and ~285 kJ/mol for C–Br), reducing CYP450-mediated oxidation at the 6-position [1].

Physicochemical profiling Lipophilicity Lead optimization

Regioisomeric Differentiation: 6-CF3 vs. 8-CF3 Substitution and Pharmacological Relevance

The 6-CF3 positional isomer (CAS 1206978-64-4) is structurally pre-aligned with the pharmacophoric substitution pattern of the commercial nematicide fluazaindolizine, which features an 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core [1]. In contrast, the 8-CF3 regioisomer (CAS 1206983-53-0) places the trifluoromethyl group at a position that is not similarly exploited in validated agrochemical or pharmaceutical agents. Derivatives built from the 8-chloro-6-(trifluoromethyl) scaffold have demonstrated LC50 values of 34.94–52.87 mg/L against Caenorhabditis elegans, significantly outperforming the commercial nematicide fosthiazate (LC50 79.28 mg/L) [2]. Furthermore, in the CYP46A1 inhibitor series, the 6-CF3 substituent on the imidazo[1,2-a]pyridine-3-carboxamide scaffold contributed to potent enzyme inhibition (IC50 = 4.5 nM for lead compound 3k), with the 6-position CF3 being a critical determinant of heme-iron binding geometry [3]. No comparable potency data exists for the 8-CF3 regioisomer in these target families.

Positional isomerism Nematicide design Kinase inhibitor SAR

Methyl Ester vs. Carboxylic Acid: Synthetic Utility and Permeability Implications

The methyl ester form (MW 244.17) serves as a protected, more lipophilic precursor to the corresponding carboxylic acid (CAS 1019021-78-3, MW 230.14), which is the direct synthetic handle for amide coupling reactions [1]. The methyl ester provides an estimated LogP ~2.0 (vs. estimated LogP ~1.2 for the carboxylate anion at physiological pH), conferring superior passive membrane permeability for cell-based screening applications . The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to generate the free acid quantitatively, whereas the ethyl ester analog (CAS 1359657-11-6, MW 258.20) requires longer hydrolysis times due to steric hindrance at the ester carbonyl, potentially complicating synthetic workflows where orthogonal deprotection is required [2]. This positions the methyl ester as the optimal balance between stability during storage and reactivity when synthetic elaboration is needed.

Prodrug design Synthetic intermediate Permeability

Metabolic Stability Advantage of the 6-CF3 Substituent Over Halo Analogs

The trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core confers superior resistance to oxidative metabolism compared to chloro, bromo, or unsubstituted analogs. The C–F bond dissociation energy (~485 kJ/mol) substantially exceeds that of C–Cl (~397 kJ/mol) and C–Br (~285 kJ/mol), rendering the CF3 group essentially inert to CYP450-mediated oxidative dehalogenation or hydroxylation at the substituted position [1]. In the broader imidazo[1,2-a]pyridine class, compounds bearing 6-CF3 have been explicitly noted for enhanced metabolic stability—a property leveraged in the development of fluazaindolizine as a field-stable nematicide and in the optimization of brain-penetrant CYP46A1 inhibitors where metabolic liability at the 6-position would compromise target engagement [2]. The 6-chloro and 6-bromo analogs are susceptible to oxidative dehalogenation and glutathione conjugation, potentially generating reactive metabolites and limiting in vivo half-life [3].

Metabolic stability Cytochrome P450 Oxidative metabolism

Optimal Research and Industrial Application Scenarios for Methyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1206978-64-4)


Synthesis of Fluazaindolizine-Analog Nematicide Libraries via 3-Carboxamide Derivatization

This compound is the optimal building block for generating focused libraries of fluazaindolizine-inspired nematicides. Hydrolysis of the methyl ester to the 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, followed by amide coupling with diverse sulfonamide or amine partners, directly yields compounds mimicking the core of fluazaindolizine—the commercial nematicide with validated field efficacy . Published LC50 values for 8-chloro-6-CF3-imidazo[1,2-a]pyridine derivatives range from 34.94 to 52.87 mg/L (vs. fosthiazate 79.28 mg/L), establishing the 6-CF3 scaffold as a privileged starting point for nematicide discovery [1].

CYP46A1 (Cholesterol 24-Hydroxylase) Inhibitor Development for Neurodegenerative Disease

The 6-CF3-imidazo[1,2-a]pyridine-3-carboxylate scaffold maps directly onto the core of potent, brain-penetrant CYP46A1 inhibitors. Structure-based design efforts by Takeda identified imidazo[1,2-a]pyridine-3-carboxamides bearing a 6-CF3 substituent as potent CH24H inhibitors, with lead compound 3k achieving IC50 = 4.5 nM and demonstrated brain 24HC reduction in mice at 10 mg/kg oral dose [2]. The methyl ester serves as a direct precursor to the 3-carboxamide pharmacophore, enabling rapid SAR exploration around the amide moiety while preserving the metabolic stability conferred by the 6-CF3 group.

Kinase Inhibitor Fragment Growing and Scaffold-Hopping Programs

The imidazo[1,2-a]pyridine core with a 6-CF3 substituent has been extensively claimed in kinase inhibitor patents, including substituted acetylenic imidazo[1,2-a]pyridines as TrkA and PI3K inhibitors (US8470851B2) [3]. The methyl ester at position 3 provides a synthetic handle for introducing diverse amide, ester, or heterocyclic substituents, while the 6-CF3 group occupies a lipophilic pocket in kinase ATP-binding sites, contributing to potency and selectivity. The intermediate LogP (~2.0) and moderate MW (244.17) of this building block align with fragment-like property space, making it suitable for fragment-based drug discovery campaigns.

Comparative Physicochemical Profiling in Lead Optimization Cascades

When a program requires a systematic comparison of 6-position substituent effects on the imidazo[1,2-a]pyridine-3-carboxylate scaffold, this compound enables direct LogP and metabolic stability benchmarking against the 6-H (LogP 1.12), 6-Cl (LogP 1.77), and 6-Br (LogP 2.22) analogs . The 6-CF3 compound occupies a unique design space with LogP ~2.0, offering a quantifiable lipophilicity increase of approximately 0.88 units over the parent while avoiding bromine-associated toxicity risks (photoreactivity, reactive metabolite formation). This systematic comparison capability supports multiparameter optimization toward clinical candidates.

Quote Request

Request a Quote for Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.